molecular formula C22H26N4O B4921978 4-(3-{3-[3-(2-methyl-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine

4-(3-{3-[3-(2-methyl-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine

Cat. No. B4921978
M. Wt: 362.5 g/mol
InChI Key: YJGVYWUPRGEESI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-{3-[3-(2-methyl-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as a ligand, which is a molecule that binds to a receptor site on a protein. In

Mechanism of Action

The mechanism of action of 4-(3-{3-[3-(2-methyl-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine involves binding to a specific receptor site on a protein. This binding can either activate or inhibit the activity of the protein, depending on the specific target. The compound has been shown to have high affinity and selectivity for its target receptors, which makes it a promising candidate for drug development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-{3-[3-(2-methyl-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine are dependent on the specific protein target. For example, the compound has been shown to modulate the activity of several G protein-coupled receptors, which can have effects on neurotransmitter release, hormone secretion, and immune function. Additionally, the compound has been shown to modulate the activity of ion channels, which can have effects on cellular excitability and signaling.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3-{3-[3-(2-methyl-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine in lab experiments is its high affinity and selectivity for its target receptors. This makes it a useful tool for studying the function of these proteins in vitro and in vivo. However, one limitation of using this compound is its potential toxicity and side effects, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 4-(3-{3-[3-(2-methyl-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of the compound's effects on different protein targets and its potential applications in other fields, such as neuroscience and immunology. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential side effects in humans.

Synthesis Methods

The synthesis of 4-(3-{3-[3-(2-methyl-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine involves several steps. The initial step involves the reaction of 2-methyl-4-pyridinylboronic acid with 3-bromo-1-(4-fluorophenyl)propan-1-one to form an intermediate compound. This intermediate is then reacted with 3-(morpholin-4-yl)propylamine and 1-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid to form the final product.

Scientific Research Applications

The scientific research application of 4-(3-{3-[3-(2-methyl-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine is primarily in the field of drug discovery. It has been identified as a potential ligand for several protein targets, including G protein-coupled receptors and ion channels. The compound has been shown to modulate the activity of these proteins, which can have significant implications for the treatment of various diseases.

properties

IUPAC Name

4-[3-[3-[3-(2-methylpyridin-4-yl)phenyl]pyrazol-1-yl]propyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O/c1-18-16-20(6-8-23-18)19-4-2-5-21(17-19)22-7-11-26(24-22)10-3-9-25-12-14-27-15-13-25/h2,4-8,11,16-17H,3,9-10,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGVYWUPRGEESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=CC(=CC=C2)C3=NN(C=C3)CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.